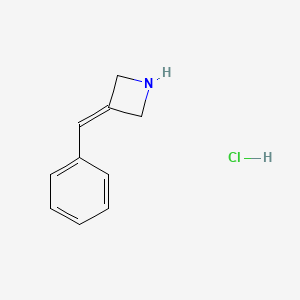
3-(Phenylmethylidene)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylmethylidene)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylmethylidene)azetidine hydrochloride typically involves the reaction of azetidine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the azetidine ring . Various methods, including microwave irradiation and catalytic processes, have been employed to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using high-purity starting materials and stringent reaction conditions to ensure consistency and quality. The use of continuous flow reactors and automated synthesis platforms has also been explored to enhance production efficiency .
化学反応の分析
Types of Reactions
3-(Phenylmethylidene)azetidine hydrochloride undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include substituted azetidines, amine derivatives, and oxides, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学的研究の応用
3-(Phenylmethylidene)azetidine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Phenylmethylidene)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways . This interaction can lead to therapeutic effects, such as inhibition of microbial growth or cancer cell proliferation .
類似化合物との比較
Similar Compounds
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity profile.
Uniqueness
3-(Phenylmethylidene)azetidine hydrochloride stands out due to its unique combination of structural features and reactivity. The presence of the phenylmethylidene group enhances its stability and provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis and drug development .
特性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
3-benzylideneazetidine;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-9(5-3-1)6-10-7-11-8-10;/h1-6,11H,7-8H2;1H |
InChIキー |
ODXVCAQADMZBBS-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2)CN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


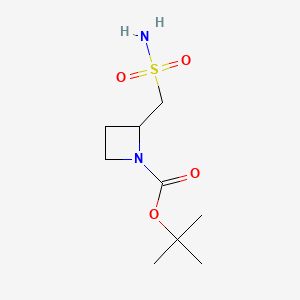
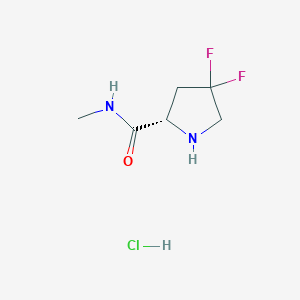
![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)
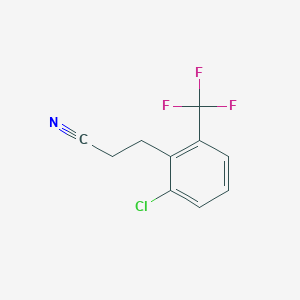
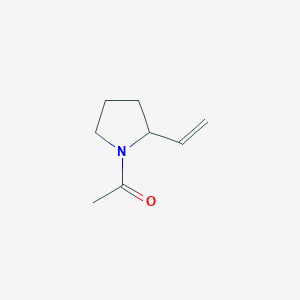
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)
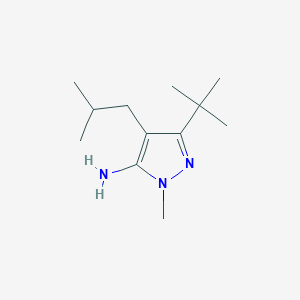
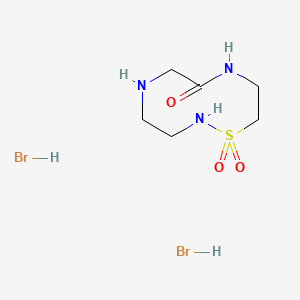
![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
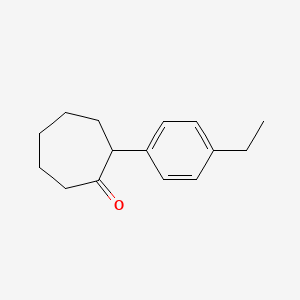
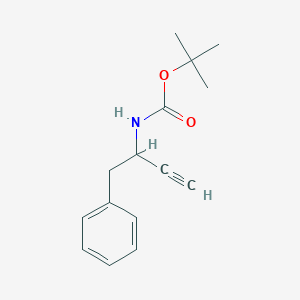
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)

![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)
